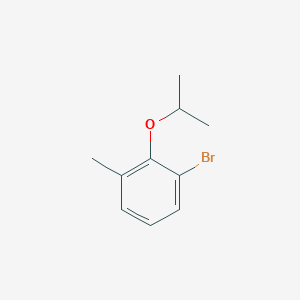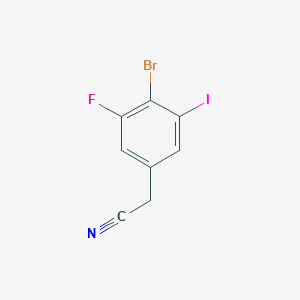![molecular formula C9H4ClF2NO2 B15206257 2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a difluoromethyl group and a carbonyl chloride group attached to the benzoxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride typically involves the introduction of the difluoromethyl group and the carbonyl chloride group onto the benzoxazole ring. One common method involves the reaction of 2-aminophenol with difluoromethyl ketone under acidic conditions to form the benzoxazole ring. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Oxidation and Reduction Reactions: The difluoromethyl group can be involved in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The benzoxazole ring can participate in coupling reactions with various electrophiles and nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Thionyl Chloride:
Nucleophiles: Such as amines and alcohols, for substitution reactions.
Oxidizing and Reducing Agents: For modifying the difluoromethyl group.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Resulting from oxidation and reduction reactions.
Applications De Recherche Scientifique
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)benzo[d]oxazole-6-carbonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable building block for the synthesis of bioactive molecules.
Propriétés
Formule moléculaire |
C9H4ClF2NO2 |
|---|---|
Poids moléculaire |
231.58 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1,3-benzoxazole-6-carbonyl chloride |
InChI |
InChI=1S/C9H4ClF2NO2/c10-7(14)4-1-2-5-6(3-4)15-9(13-5)8(11)12/h1-3,8H |
Clé InChI |
PHEWGTQWCRWOHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)Cl)OC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


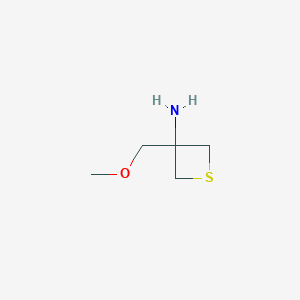
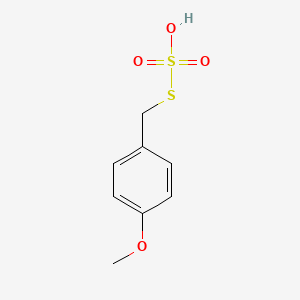
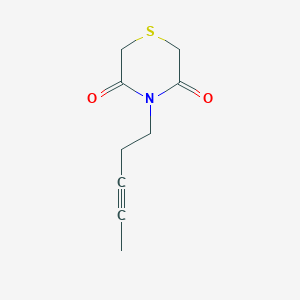


![5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15206191.png)
![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)

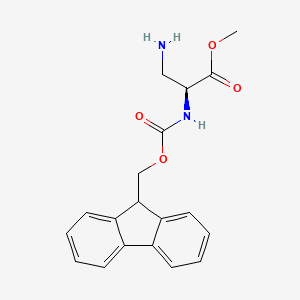
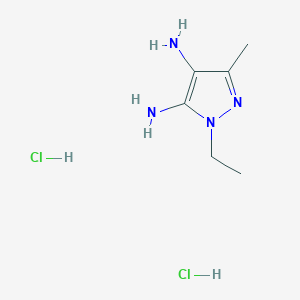
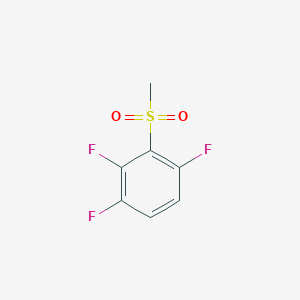
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
